An In-depth Technical Guide to 1H-imidazol-1-ylmethanol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1H-imidazol-1-ylmethanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of biologically active molecules and advanced materials. Among the myriad of functionalized imidazoles, 1H-imidazol-1-ylmethanol emerges as a pivotal precursor, particularly in the burgeoning field of N-heterocyclic carbene (NHC) chemistry. This guide provides a comprehensive technical overview of 1H-imidazol-1-ylmethanol, detailing its chemical and physical properties, synthesis, spectroscopic characterization, safety protocols, and key applications, with a focus on its role as a versatile building block in research and development.
Chemical Identity and Properties
CAS Number: 51505-76-1[1][2][][4][5]
Molecular Formula: C₄H₆N₂O[2]
Molecular Weight: 98.10 g/mol [1]
IUPAC Name: imidazol-1-ylmethanol[1]
Synonyms: (1H-Imidazol-1-yl)methanol, Imidazol-1-ylmethanol, 1H-Imidazol-1-methanol, 1-hydroxymethyl imidazole[1][]
Physicochemical Properties
1H-imidazol-1-ylmethanol is typically described as a liquid at room temperature.[2] However, some suppliers report a melting point of 134°C, which suggests it may exist as a low-melting solid.[] This discrepancy may be due to polymorphism or the presence of impurities. Further experimental verification is recommended for definitive characterization.
| Property | Value | Source |
| Boiling Point | 307.7°C at 760 mmHg | [] |
| Density | 1.21 g/cm³ | [] |
| LogP | -0.6 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Polar Surface Area | 38.1 Ų | [1] |
Synthesis and Purification
The most common and direct synthesis of 1H-imidazol-1-ylmethanol involves the reaction of imidazole with paraformaldehyde.[6] This reaction is typically carried out in a suitable solvent, such as 1,4-dioxane, under an inert atmosphere.[6]
Detailed Synthesis Protocol
The following protocol is adapted from established literature procedures.[6]
Materials:
-
Imidazole
-
Paraformaldehyde
-
1,4-Dioxane (degassed)
-
Argon or Nitrogen gas
-
Ice bath
-
Two-neck round-bottom flask
-
Stir bar
-
Condenser
-
Vacuum adapter
Procedure:
-
In a two-neck round-bottom flask equipped with a stir bar, condenser, and vacuum adapter, a mixture of paraformaldehyde (1.0 equivalent) and degassed 1,4-dioxane is cooled in an ice bath under an argon atmosphere.
-
Imidazole (1.0 equivalent) is added to the cold mixture.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for an additional 2 hours.
-
The reaction is then heated to 61°C (334 K) and stirred overnight (approximately 12 hours).[6]
-
After cooling to room temperature, the 1,4-dioxane is removed under reduced pressure.
-
The resulting clear and colorless liquid is 1H-imidazol-1-ylmethanol, which can be crystallized by storing at low temperatures (e.g., -18°C). The crystallized product appears as a white solid.[6]
Caption: Synthesis of 1H-imidazol-1-ylmethanol.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 1H-imidazol-1-ylmethanol.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons of the imidazole ring and the methanol group.
-
¹H NMR (400 MHz, CDCl₃, δ in ppm): 7.34 (s, 1H), 7.08 (s, 1H), 6.93 (s, 1H), 5.40 (s, 2H)[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule. Data is available from spectral databases.[1]
Mass Spectrometry
Mass spectrometry data can be used to determine the molecular weight and fragmentation pattern. GC-MS data is available in public databases.[1]
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the O-H and C-N bonds.
-
FT-IR (ATR, cm⁻¹): 3135 (m), 3109 (m), 2811 (m), 1509 (s), 1214 (s), 1062 (s), 723 (s) [These represent some of the key peaks]
Reactivity and Applications
The primary utility of 1H-imidazol-1-ylmethanol lies in its role as a versatile precursor for the synthesis of more complex molecules, most notably N-heterocyclic carbenes (NHCs).[6][7][8]
Precursor to N-Heterocyclic Carbenes (NHCs)
1H-imidazol-1-ylmethanol serves as a convenient starting material for the synthesis of imidazolium salts, which are the direct precursors to NHCs.[8] The hydroxyl group can be readily converted to a leaving group (e.g., by reaction with a thionyl chloride or a hydrohalic acid) to facilitate N-alkylation or N-arylation, leading to the formation of the desired imidazolium salt.
Caption: Pathway to NHCs from 1H-imidazol-1-ylmethanol.
NHCs are widely used as ligands in transition metal catalysis due to their strong σ-donating properties and steric tunability, which impart high stability and activity to the resulting metal complexes.[6]
Role in Medicinal Chemistry
While 1H-imidazol-1-ylmethanol itself is not known to have direct therapeutic applications, the imidazole moiety is a critical pharmacophore found in numerous drugs. Its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems makes it a valuable component in drug design.[9] Therefore, 1H-imidazol-1-ylmethanol serves as a valuable building block for the synthesis of novel imidazole-containing compounds with potential biological activity.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 1H-imidazol-1-ylmethanol. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from structurally similar compounds and supplier information suggest the following:
Hazard Identification
Based on data for related imidazole compounds, 1H-imidazol-1-ylmethanol may cause skin and eye irritation.[10][11]
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Lab coat.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage and to maintain purity, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.[12]
Stability and Degradation
The stability of 1H-imidazol-1-ylmethanol is influenced by its functional groups. Potential degradation pathways include oxidation of the alcohol to an aldehyde or carboxylic acid, and reactions involving the imidazole ring. To ensure the integrity of the compound, it is advisable to store it under an inert atmosphere and protect it from light and moisture.[12]
Conclusion
1H-imidazol-1-ylmethanol is a fundamentally important and versatile building block in synthetic chemistry. Its straightforward synthesis and its utility as a precursor to N-heterocyclic carbenes and other functionalized imidazoles make it an invaluable tool for researchers in catalysis, materials science, and medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
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MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]
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Science of Synthesis. N-Heterocyclic Carbenes in Catalytic Organic Synthesis 1. [Link]
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Morressier. Synthesis and crystal structure of 1H-imidazole-1-methanol. [Link]
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National Center for Biotechnology Information. Crystal structure of 1H-imidazole-1-methanol. [Link]
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Minds@UW. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. [Link]
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Oriental Journal of Chemistry. Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. [Link]
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National Center for Biotechnology Information. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]
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PubChem. 4-Imidazolemethanol. National Center for Biotechnology Information. [Link]
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PubChem. (1-methyl-1H-imidazol-5-yl)methanol. National Center for Biotechnology Information. [Link]
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University of York Research Portal. Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction. [Link]
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Cheméo. Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7). [Link]
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